2-(3-chlorophenyl)-5-imino-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
2-(3-chlorophenyl)-5-imino-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-imino-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 3-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-imino-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-imino-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
2-(3-chlorophenyl)-5-imino-N-methyl-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is unique due to its thiadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C10H9ClN4OS |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-imino-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H9ClN4OS/c1-13-10(16)8-9(12)17-15(14-8)7-4-2-3-6(11)5-7/h2-5,12H,1H3,(H,13,16) |
InChI Key |
DBECNYGRXAFLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(SC1=N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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